3-(哌啶-1-基甲基)苯甲酸盐半水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

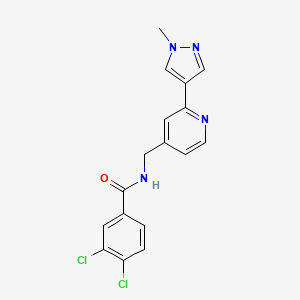

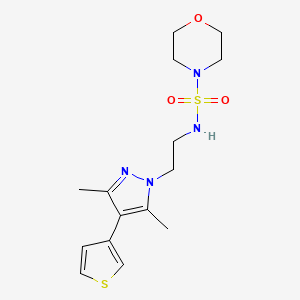

3-(Piperdin-1-ylmethyl)benzoic acid hydrochloride hemihydrate is a chemical compound with the IUPAC name 3-(1-piperidinylmethyl)benzoic acid hydrochloride . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The molecular formula of this compound is C26H38Cl2N2O5 . The InChI code is 1S/2C13H17NO2.2ClH.H2O/c215-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;;;/h24-6,9H,1-3,7-8,10H2,(H,15,16);2*1H;1H2 . The molecular weight is 529.50 g/mol .Physical And Chemical Properties Analysis

This compound has a boiling point of 234-236°C . It is a solid at ambient temperature . .科学研究应用

细胞色素 P450 和酶的代谢

一项值得注意的应用涉及药物开发中代谢途径的研究,正如 Mette G. Hvenegaard 等人(2012 年)所阐述的。他们的研究重点是使用人肝微粒体和重组酶对新型抗抑郁药 Lu AA21004 的氧化代谢。这项研究强调了了解药物如何代谢的重要性,其中 CYP2D6 和 CYP2C9 等特定酶在代谢物的形成中发挥着重要作用,包括类似于“3-(哌啶-1-基甲基)苯甲酸盐半水合物”的苯甲酸衍生物 (Hvenegaard 等人,2012 年)。

抗菌和抗寄生虫活性

T. Ruegg 等人(2006 年)对 Piper multiplinervium 的研究发现了一种新的异戊烯化水杨酸衍生物,具有显着的抗幽门螺杆菌活性。这项研究有助于了解天然化合物在治疗细菌感染中的潜力,并支持传统医学的治疗说法 (Ruegg 等人,2006 年)。

活性氧物种的荧光探针

Ken-ichi Setsukinai 等人(2003 年)开发了用于检测高活性氧物种 (hROS) 的新型荧光探针,展示了苯甲酸衍生物如何用于创建生物和化学应用工具。这项研究有助于了解氧化应激及其在各种疾病中的影响 (Setsukinai 等人,2003 年)。

缓蚀

M. E. Belghiti 等人(2018 年)探讨了胡椒碱衍生物(包括苯甲酸衍生物)与铁表面的相互作用,证明了它们作为缓蚀剂的潜力。他们的研究采用了密度泛函理论 (DFT) 和蒙特卡罗动力学,表明在材料科学中应用于保护金属表面 (Belghiti 等人,2018 年)。

抗食草动物和化学生态学

C. Jeffrey 等人(2014 年)对 Piper kelleyi 的研究鉴定了具有显着抗食草动物活性的异戊烯化苯甲酸衍生物,突出了此类化合物在植物防御机制中的生态作用。这项研究还阐明了这些化合物在开发天然杀虫剂中的潜在应用 (Jeffrey 等人,2014 年)。

安全和危害

The compound is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and rinsing cautiously with water for several minutes if it comes in contact with eyes .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Piperdin-1-ylmethyl)benzoic acid hydrochloride hemihydrate involves the reaction of piperidine with benzyl chloroformate to form 1-benzylpiperidin-4-ol, which is then oxidized to 1-benzylpiperidin-4-one. The resulting compound is then reacted with 3-carboxybenzaldehyde to form 3-(Piperdin-1-ylmethyl)benzaldehyde, which is then further oxidized to 3-(Piperdin-1-ylmethyl)benzoic acid. The final step involves the addition of hydrochloric acid and water to form the hydrochloride salt of the compound in hemihydrate form.", "Starting Materials": [ "Piperidine", "Benzyl chloroformate", "3-carboxybenzaldehyde", "Hydrochloric acid", "Water" ], "Reaction": [ "Piperidine is reacted with benzyl chloroformate in the presence of a base such as triethylamine to form 1-benzylpiperidin-4-ol.", "1-benzylpiperidin-4-ol is then oxidized using a mild oxidizing agent such as pyridinium chlorochromate to form 1-benzylpiperidin-4-one.", "1-benzylpiperidin-4-one is then reacted with 3-carboxybenzaldehyde in the presence of a base such as potassium carbonate to form 3-(Piperdin-1-ylmethyl)benzaldehyde.", "3-(Piperdin-1-ylmethyl)benzaldehyde is then oxidized using a mild oxidizing agent such as pyridinium chlorochromate to form 3-(Piperdin-1-ylmethyl)benzoic acid.", "The final step involves the addition of hydrochloric acid and water to the 3-(Piperdin-1-ylmethyl)benzoic acid to form the hydrochloride salt of the compound in hemihydrate form." ] } | |

CAS 编号 |

863991-96-2 |

分子式 |

C13H20ClNO3 |

分子量 |

273.75 g/mol |

IUPAC 名称 |

3-(piperidin-1-ylmethyl)benzoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C13H17NO2.ClH.H2O/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;;/h4-6,9H,1-3,7-8,10H2,(H,15,16);1H;1H2 |

InChI 键 |

MUHPQAUMZHVLEX-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.O.Cl.Cl |

规范 SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.O.Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2996649.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2996655.png)

![(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B2996658.png)